molecular formula C10H16O2 B1200300 2-(6-Heptynyl)-1,3-dioxolane

2-(6-Heptynyl)-1,3-dioxolane

Cat. No. B1200300
M. Wt: 168.23 g/mol
InChI Key: WVBSSCMKXLECHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-heptynyl)-1,3-dioxolane is a member of the class of dioxolanes that is 1,3-dioxolane substituted at position 2 by a 6-heptynyl group. It is a dioxolane, a cyclic acetal and a terminal acetylenic compound. It derives from a hydride of a 1,3-dioxolane.

Scientific Research Applications

Synthesis Processes

  • 2-heptyl-1,3-dioxolane can be synthesized from n-octylaldehyde and ethylene glycol using Fe2(SO4)3/SiO2 as a catalyst, with a yield over 92% under optimized conditions (Sheng, 2007).

Applications in Liquid Crystals

  • 1,3-dioxolane-terminated liquid crystals, synthesized from 4-alkylcyclohexanecarboxylic acids, show enhanced dielectric anisotropy and birefringence. These liquid crystals can be used in displays, offering lower threshold voltage and higher birefringence (Chen et al., 2015).

Enzyme-Mediated Preparation for Optically Active Compounds

  • Enzymatic reactions have been utilized to prepare optically active 1,2-diols bearing long chains, with high enantioselectivity. This process is significant for synthesizing biologically active compounds with chiral long aliphatic parts (Shimojo, Matsumoto, Hatanaka, 2000).

Green Synthesis and Biological Applications

  • Green synthesis of 1,3-dioxolanes has been explored, using condensation of diols and carbonyl compounds. These compounds are part of various organic molecules and have applications in biological and industrial fields (Besbes, 2020).

Synthesis of Disubstituted Compounds

  • The interaction of 1,3-dioxolane with primary aromatic amines has been studied for the synthesis of disubstituted compounds. These compounds have potential applications in various fields, including microbiological activities (Yunnikova, Ésenbaeva, Akentieva, 2019).

Application in Peptide Analogues

  • 1,3-dioxolane derivatives have been used in the synthesis of ketomethylene analogues of peptides. This involves specific reactions with Grignard reagents and provides a pathway for developing peptide-based therapeutic agents (Johnson, Miller, 2009).

Fuel Additives and Solvents

  • 2,3-Butanediol can be dehydrated to form dioxolane mixtures, which have applications as sustainable gasoline blending components, diesel oxygenates, and industrial solvents. The dioxolane mixture showed an anti-knock index comparable to high-octane gasoline (Harvey, Merriman, Quintana, 2016).

properties

Product Name

2-(6-Heptynyl)-1,3-dioxolane

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-hept-6-ynyl-1,3-dioxolane

InChI

InChI=1S/C10H16O2/c1-2-3-4-5-6-7-10-11-8-9-12-10/h1,10H,3-9H2

InChI Key

WVBSSCMKXLECHD-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCCC1OCCO1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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